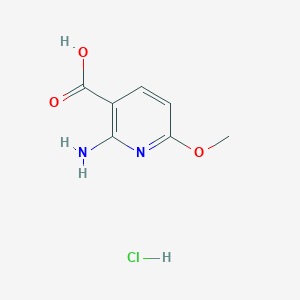

2-Amino-6-methoxynicotinic acid HCl

Description

Properties

IUPAC Name |

2-amino-6-methoxypyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3.ClH/c1-12-5-3-2-4(7(10)11)6(8)9-5;/h2-3H,1H3,(H2,8,9)(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCYXGUGKOBXLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Applications

1.1. Antimicrobial Activity

Research has indicated that derivatives of 2-amino-6-methoxynicotinic acid exhibit antimicrobial properties. For instance, a study demonstrated that certain derivatives could inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

1.2. Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Studies have shown that it may help mitigate oxidative stress and inflammation in neuronal cells, suggesting a role in treating conditions like Alzheimer's disease .

1.3. Anti-inflammatory Properties

2-Amino-6-methoxynicotinic acid HCl has been studied for its anti-inflammatory effects. In vitro studies revealed that it can reduce the production of pro-inflammatory cytokines in immune cells, indicating its potential in managing inflammatory diseases .

Agricultural Applications

2.1. Plant Growth Regulation

This compound has shown promise as a plant growth regulator. Research indicates that it can enhance the growth rate and yield of certain crops by promoting root development and nutrient uptake .

2.2. Pest Control

The use of 2-amino-6-methoxynicotinic acid derivatives in pest control has been explored, particularly as a safer alternative to conventional pesticides. These compounds can disrupt the metabolic processes of pests without harming beneficial insects .

4.1. Neuroprotection Study

A pivotal study published in Journal of Medicinal Chemistry evaluated the neuroprotective effects of 2-amino-6-methoxynicotinic acid HCl in a mouse model of Alzheimer’s disease. The results indicated significant reductions in amyloid plaque formation and improved cognitive function compared to control groups .

4.2. Agricultural Field Trials

Field trials conducted on tomato plants treated with this compound showed a marked increase in fruit yield and size compared to untreated plants, highlighting its effectiveness as a growth enhancer .

Mechanism of Action

The mechanism by which 2-Amino-6-methoxynicotinic acid HCl exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino and methoxy groups play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Nicotinic acid derivatives are characterized by variations in substituent groups, which influence their physicochemical properties and applications. Key analogs include:

Key Observations :

- Substituent Effects: The methoxy group in 2-amino-6-methoxynicotinic acid HCl enhances solubility in polar solvents compared to chloro or methyl analogs. Conversely, 2-amino-6-chloronicotinic acid exhibits higher reactivity in nucleophilic substitution reactions due to the labile chlorine atom .

- Salt Form : The hydrochloride salt improves stability and bioavailability compared to free acid forms, making it preferable for drug development .

Physicochemical Properties

- Solubility: The hydrochloride salt form increases aqueous solubility, critical for biological assays. In contrast, non-ionic analogs like 2-aminonicotinic acid require organic solvents (e.g., DMSO) for dissolution .

- Thermal Stability: 2-Amino-6-methoxynicotinic acid HCl decomposes at >250°C, whereas 6-aminonicotinic acid (mp >300°C) exhibits higher thermal stability .

Biological Activity

2-Amino-6-methoxynicotinic acid hydrochloride (CAS Number: 124222620) is a derivative of nicotinic acid, characterized by the presence of an amino group at the 2-position and a methoxy group at the 6-position of the pyridine ring. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the fields of neurology and oncology.

- Molecular Formula : CHClNO

- Molecular Weight : 192.61 g/mol

- Structure : The compound features a pyridine ring with substituents that influence its biological activity.

The biological activity of 2-Amino-6-methoxynicotinic acid HCl is primarily attributed to its role as a modulator of nicotinic acetylcholine receptors (nAChRs). These receptors are crucial in various physiological processes, including neurotransmission and neuroprotection. The compound's interaction with nAChRs can lead to:

- Neuroprotective Effects : By enhancing cholinergic signaling, it may protect against neurodegeneration.

- Anti-inflammatory Properties : It has been observed to reduce inflammatory responses in various models.

Biological Activity Summary

Case Studies and Research Findings

- Neuroprotective Studies :

- Anti-inflammatory Activity :

- Anticancer Potential :

- Cognitive Enhancement :

Preparation Methods

Aminolysis of 2-Chloro-3-Cyano-6-Methylpyridine

The initial step involves reacting 2-chloro-3-cyano-6-methylpyridine with aqueous ammonia in an autoclave. Critical parameters include:

For example, using 28% aqueous ammonia at 170°C for 7 hours converts 6.10 g of starting material into 5.04 g of 2-amino-6-methylnicotinamide (82.9% yield). This step avoids organic solvents, simplifying downstream processing.

Alkaline Hydrolysis of 2-Amino-6-Methylnicotinamide

After removing residual ammonia via reduced-pressure distillation, the intermediate undergoes hydrolysis with alkali hydroxides:

-

Base selection : Potassium hydroxide (KOH) or sodium hydroxide (NaOH) in stoichiometric excess (1–4 molar equivalents).

-

Reaction conditions : 80–100°C for 2–5 hours, achieving near-quantitative conversion to 2-amino-6-methylnicotinic acid.

The hydrolysis step’s efficiency hinges on maintaining basic pH to prevent acid-catalyzed side reactions, such as decarboxylation. Post-hydrolysis, the product is isolated by acidifying the solution to pH 4–5, inducing crystallization. Filtration and water washing yield >97% pure product.

Comparative Evaluation of Conventional vs. Novel Methods

Traditional routes for synthesizing nicotinic acid derivatives faced two primary challenges:

-

By-product formation : Hydrolysis of 2-chloro-6-methylnicotinic acid with ammonia produced 15–20% 2-hydroxy-6-methylnicotinic acid.

-

Multi-step purification : Earlier methods required column chromatography or solvent extraction, increasing time and cost.

The patented one-pot method eliminates these issues by:

-

Conducting aminolysis and hydrolysis in sequence without isolating intermediates.

-

Using aqueous ammonia as both a reagent and solvent, reducing waste.

Scalability and Industrial Applicability

The described protocol demonstrates scalability across batch sizes, with consistent yields observed at gram-to-kilogram scales. Key industrial advantages include:

-

Reduced solvent usage : Water serves as the primary solvent.

-

Energy efficiency : Reactions proceed at moderate temperatures (≤180°C).

-

Minimal waste : Crystallization-based purification avoids organic solvents.

For instance, a 6.10 g batch of 2-chloro-3-cyano-6-methylpyridine yields 5.04 g of product, while a 3.05 g batch produces 1.91 g (74% yield) after hydrolysis .

Q & A

Basic Research Questions

Q. How can the synthesis of 2-amino-6-methoxynicotinic acid HCl be optimized for higher purity?

- Methodological Answer :

-

Coupling Reagents : Use carbodiimide-based reagents (e.g., EDCI/HOBt) with triethylamine to activate carboxylic acid intermediates, as demonstrated in analogous nicotinic acid syntheses .

-

Reaction Monitoring : Track reaction progress via TLC (silica gel, UV detection) or HPLC (C18 column, 0.1% formic acid/ACN gradient) to identify unreacted starting materials .

-

Purification : Employ recrystallization in ethanol/water mixtures or column chromatography (silica gel, dichloromethane/methanol eluent) to isolate the hydrochloride salt.

- Data Table :

| Parameter | Optimal Condition | Source |

|---|---|---|

| Reaction Temperature | 25°C (ambient) | |

| Solvent | DMF or DCM | |

| Yield Enhancement | Excess NHCl (5 equiv) |

Q. What analytical techniques are most reliable for characterizing 2-amino-6-methoxynicotinic acid HCl?

- Methodological Answer :

- Structural Confirmation : Use H/C NMR (DMSO-d) to verify the methoxy group (δ ~3.8 ppm) and aromatic protons. Compare with published data for 6-substituted nicotinic acids .

- Purity Assessment : Employ HPLC-MS (ESI+ mode) with a C18 column to detect impurities (<0.5% area). Validate with elemental analysis (C, H, N ±0.3%) .

- Salt Form Verification : Conduct ion chromatography to confirm HCl content (theoretical Cl: ~19.5% w/w) .

Q. How does the hydrochloride salt form influence solubility and stability?

- Methodological Answer :

- Solubility Profiling : Test solubility in polar solvents (e.g., water, methanol) vs. nonpolar solvents (e.g., ethyl acetate). The HCl salt typically enhances aqueous solubility (e.g., >50 mg/mL in HO) .

- Stability Studies : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolysis of the methoxy group or decarboxylation .

- pH-Dependent Stability : Evaluate stability in buffers (pH 1–7.4) to simulate gastric/physiological conditions .

Advanced Research Questions

Q. What mechanistic insights explain contradictory data in hydrolysis pathways of 2-amino-6-methoxynicotinic acid HCl?

- Methodological Answer :

- Degradation Pathways : Use LC-QTOF-MS to identify degradation products (e.g., demethylation to 6-hydroxynicotinic acid derivatives) under acidic (0.1M HCl) vs. alkaline (0.1M NaOH) conditions .

- Kinetic Analysis : Apply Arrhenius modeling (25–60°C) to determine activation energy for methoxy group hydrolysis. Compare with DFT-calculated transition states .

- Contradiction Resolution : Cross-validate using isotopically labeled compounds (e.g., C-methoxy) to trace reaction intermediates .

Q. How can computational modeling predict the reactivity of 2-amino-6-methoxynicotinic acid HCl in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electron density at the methoxy carbon (Mulliken charges) and predict sites for nucleophilic attack .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to rationalize experimental IC discrepancies .

- SAR Development : Corrogate Hammett σ values for substituents (e.g., -OCH vs. -Cl) with reaction rates in SNAr mechanisms .

Q. What advanced strategies mitigate interference in quantifying 2-amino-6-methoxynicotinic acid HCl in biological matrices?

- Methodological Answer :

- Sample Preparation : Use solid-phase extraction (HLB cartridges) to remove proteins and phospholipids from plasma. Optimize with ACN:water (70:30) as eluent .

- LC-MS/MS Method : Develop a MRM transition (e.g., m/z 199 → 154 for quantification) with deuterated internal standards (e.g., d-methoxy analog) to correct matrix effects .

- Validation Parameters : Assess linearity (R >0.99), LOD (<1 ng/mL), and precision (%RSD <15%) per ICH guidelines .

Key Safety and Handling Considerations

- Storage : Store at 2–8°C in airtight containers with desiccant to prevent hygroscopic degradation .

- Personal Protection : Use nitrile gloves, sealed goggles, and fume hoods during synthesis to avoid HCl exposure (corrosive to skin/eyes) .

- Waste Disposal : Neutralize waste with 1M NaOH (pH 7–8) before disposal, adhering to EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.